4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride
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Overview
Description
4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride typically involves the reaction of 2,6-dimethylhept-5-enyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cell membrane integrity and function.
Comparison with Similar Compounds
Morpholine: A simpler analog with similar structural features but different functional properties.
2,6-Dimethylmorpholine: Another derivative with methyl groups at the 2 and 6 positions, used in similar applications.
Amorolfine: A morpholine derivative used as an antifungal agent.
Uniqueness: 4-(2,6-Dimethylhept-5-enyl)morpholine;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its unique side chain and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,6-dimethylhept-5-enyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-12(2)5-4-6-13(3)11-14-7-9-15-10-8-14;/h5,13H,4,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJYNGGDQQAQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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